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Introduction
Eritoran (E5564), a synthetic analog of the lipid A portion of lipopolysaccharide (LPS), was a

promising therapeutic candidate for severe sepsis. Developed by Eisai Co., its mechanism of

action centered on the competitive antagonism of Toll-like receptor 4 (TLR4), a key receptor in

the innate immune response to Gram-negative bacteria.[1] By blocking the binding of LPS to

the TLR4/MD-2 complex, Eritoran was designed to thwart the downstream inflammatory

cascade that can lead to the life-threatening organ dysfunction characteristic of severe sepsis.

[2][3] Despite a strong preclinical rationale and encouraging early-phase clinical data, the

pivotal Phase III clinical trial, known as ACCESS (A Controlled Comparison of Eritoran and

Placebo in Patients with Severe Sepsis), ultimately failed to meet its primary endpoint, leading

to the discontinuation of its development for this indication. This in-depth guide explores the

scientific and clinical journey of Eritoran, dissecting the available data to understand the

potential reasons for its clinical trial failure.

Mechanism of Action: Targeting the TLR4 Signaling
Pathway
Eritoran functions as a competitive inhibitor of the TLR4 signaling pathway. It mimics the

structure of lipid A, the active component of LPS, allowing it to bind to the myeloid

differentiation factor 2 (MD-2) co-receptor, which forms a complex with TLR4.[3] However,
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unlike LPS, the binding of Eritoran does not induce the conformational changes necessary for

TLR4 dimerization and the subsequent initiation of intracellular signaling.[2] This effectively

blocks the activation of downstream pathways, including the MyD88-dependent and TRIF-

dependent pathways, which are responsible for the production of pro-inflammatory cytokines

such as TNF-α, IL-1, and IL-6.[1]
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Preclinical and Early Phase Clinical Studies
Preclinical Evaluation
Preclinical studies in various animal models of sepsis and endotoxemia demonstrated that

Eritoran could effectively block the production of inflammatory cytokines and improve survival

rates.[2] These studies provided a strong rationale for its development as a treatment for

severe sepsis in humans.

Experimental Protocol: Animal Sepsis Model (Illustrative Example)

Animal Model: Male Sprague-Dawley rats.

Induction of Sepsis: Cecal ligation and puncture (CLP), a well-established model that mimics

the polymicrobial nature of clinical sepsis.

Treatment Groups:
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Sham-operated + vehicle.

CLP + vehicle.

CLP + Eritoran (various doses).

Dosing Regimen: Eritoran or vehicle administered intravenously at a specified time point

relative to the CLP procedure.

Endpoints:

Primary: Survival at 24, 48, and 72 hours.

Secondary: Serum levels of TNF-α, IL-6, and other inflammatory markers; bacterial load in

blood and peritoneal fluid; assessment of organ injury (e.g., lung, liver, kidney histology

and function tests).

Statistical Analysis: Survival data analyzed using Kaplan-Meier curves and log-rank tests.

Inflammatory marker and organ injury data analyzed using ANOVA or Kruskal-Wallis tests,

followed by post-hoc comparisons.

Phase I and II Clinical Trials
Phase I studies in healthy volunteers confirmed that Eritoran was generally well-tolerated and

demonstrated a dose-dependent inhibition of LPS-induced cytokine production.[2]

The subsequent Phase II trial was a prospective, randomized, double-blind, placebo-controlled

study in 300 adult patients with severe sepsis.[4][5] Patients were randomized to receive

placebo, a low dose of Eritoran (45 mg total), or a high dose of Eritoran (105 mg total)

administered intravenously every 12 hours for 6 days.[4]

Table 1: Key Data from the Phase II Clinical Trial of Eritoran in Severe Sepsis[4][5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3065179/
https://pubmed.ncbi.nlm.nih.gov/19661804/
https://www.researchgate.net/publication/26723818_Phase_2_trial_of_eritoran_tetrasodium_E5564_a_Toll-like_receptor_4_antagonist_in_patients_with_severe_sepsis
https://pubmed.ncbi.nlm.nih.gov/19661804/
https://pubmed.ncbi.nlm.nih.gov/19661804/
https://www.researchgate.net/publication/26723818_Phase_2_trial_of_eritoran_tetrasodium_E5564_a_Toll-like_receptor_4_antagonist_in_patients_with_severe_sepsis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382214?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Placebo (n=96)
Eritoran 45 mg
(n=103)

Eritoran 105 mg
(n=101)

28-Day All-Cause

Mortality
33.3% 32.0% 26.6%

p-value vs. Placebo - NS NS

APACHE II Score < 21

(Lowest Quartile) 28-

Day Mortality

0% - 12.0%

APACHE II Score > 28

(Highest Quartile) 28-

Day Mortality

56.3% - 33.3%

While the overall 28-day mortality rate was not statistically different between the groups, a pre-

specified subgroup analysis suggested a trend towards a lower mortality rate in the high-dose

Eritoran group among patients with the highest risk of death (APACHE II score > 28).[4][5]

Conversely, a concerning trend towards increased mortality was observed in the high-dose

group with the lowest risk of death (APACHE II score < 21).[2] These findings heavily

influenced the design of the subsequent Phase III trial.

The ACCESS Trial: A Pivotal Phase III Failure
The ACCESS trial was a large, multinational, randomized, double-blind, placebo-controlled

Phase III study designed to confirm the efficacy and safety of Eritoran in patients with severe

sepsis.[6][7]
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Experimental Protocol: The ACCESS Trial
Study Design: Randomized, double-blind, placebo-controlled, multinational Phase III trial.[6]

[8]

Patient Population: 1,961 adult patients with severe sepsis and a high risk of death.[7][9]

Inclusion Criteria:

Diagnosis of severe sepsis.

Evidence of sepsis-induced organ dysfunction.

Exclusion Criteria:
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Imminent risk of death.

Certain pre-existing conditions.

Use of other investigational drugs.

Treatment Arms:

Eritoran: 105 mg total dose administered intravenously over 6 days.[6]

Placebo.[6]

Primary Endpoint: 28-day all-cause mortality.[6][8]

Statistical Analysis Plan: The primary efficacy analysis was a time-to-event analysis of all-

cause mortality up to day 28 in the modified intent-to-treat population. The comparison

between the Eritoran and placebo groups was performed using an unstratified log-rank test.

Results of the ACCESS Trial
The ACCESS trial failed to demonstrate a statistically significant reduction in the primary

endpoint of 28-day all-cause mortality for Eritoran compared to placebo.[6][7]

Table 2: Key Results of the ACCESS Trial[6][7]

Outcome
Eritoran
(n=1304)

Placebo
(n=657)

p-value
Hazard Ratio
(95% CI)

28-Day All-

Cause Mortality

28.1%

(366/1304)
26.9% (177/657) 0.59 1.05 (0.88-1.26)

1-Year All-Cause

Mortality

43.3%

(565/1304)
44.1% (290/657) 0.79 0.98 (0.85-1.13)

No significant benefit was observed in any of the prespecified subgroups, including those

based on the severity of illness or the type of infection (Gram-negative vs. Gram-positive).[6]
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Table 3: Baseline Characteristics of Patients in the ACCESS Trial (Modified Intent-to-Treat

Population)[10]

Characteristic Eritoran (n=1304) Placebo (n=657)

Age (mean, SD), y 62.1 (15.5) 62.0 (15.7)

Male, No. (%) 756 (58.0) 375 (57.1)

APACHE II Score (mean, SD) 26.7 (7.5) 26.8 (7.5)

Septic Shock, No. (%) 985 (75.5) 496 (75.5)

Gram-Negative Infection, No.

(%)
469 (36.0) 236 (36.0)

Gram-Positive Infection, No.

(%)
509 (39.0) 256 (39.0)

Potential Reasons for Clinical Trial Failure
The failure of Eritoran in the ACCESS trial, despite its promising preclinical and early clinical

data, highlights the complexities of developing drugs for severe sepsis. Several factors may

have contributed to this outcome:

Patient Heterogeneity: Severe sepsis is a highly heterogeneous syndrome with diverse

underlying pathogens, host responses, and comorbidities. A single-target therapy like

Eritoran may not be effective across this broad patient population. The ACCESS trial

included patients with both Gram-negative and Gram-positive infections, and Eritoran's

mechanism is specific to the LPS from Gram-negative bacteria.[7]

Timing of Intervention: The inflammatory cascade in sepsis is initiated rapidly. The median

time from the onset of organ dysfunction to the start of the study drug infusion in the

ACCESS trial was over 9 hours.[7] It is possible that by this time, the inflammatory response

was too advanced for a TLR4 antagonist to have a significant impact.

Complexity of Sepsis Pathophysiology: While the LPS-TLR4 interaction is a critical initiator of

the inflammatory response in Gram-negative sepsis, it is only one component of a complex

and multifaceted pathophysiology. Other pathogen-associated molecular patterns (PAMPs)
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and damage-associated molecular patterns (DAMPs) can also trigger inflammation through

different receptors. Furthermore, the later stages of sepsis are often characterized by

immunosuppression, a state that would not be addressed by an anti-inflammatory agent like

Eritoran.

Lessons from the Phase II Trial: The concerning trend of increased mortality in the low-risk

subgroup of the Phase II trial may have been an early indicator of the challenges in targeting

the inflammatory response in sepsis. It is possible that a certain level of inflammation is

necessary for an effective host response, and that broadly suppressing this in less severe

cases could be detrimental.[2]

Discrepancies Between Preclinical Models and Human Sepsis: Animal models of sepsis,

while useful, often do not fully recapitulate the complexity and heterogeneity of human

sepsis.[11] The controlled nature of these models may overestimate the efficacy of a

targeted therapy.

Conclusion
The clinical trial failure of Eritoran serves as a critical case study in the challenges of drug

development for severe sepsis. While the scientific rationale for targeting the TLR4 pathway

was strong, the complexity and heterogeneity of the patient population, the timing of

intervention, and the multifaceted nature of sepsis pathophysiology likely contributed to the

negative outcome of the pivotal ACCESS trial. Future research in this field will need to focus on

better patient stratification, the development of therapies that can be administered earlier in the

disease course, and potentially combination therapies that target multiple aspects of the septic

response.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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